molecular formula C13H11N5O B5655756 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No. B5655756
M. Wt: 253.26 g/mol
InChI Key: AIKYYLCTLARRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile” is a complex organic compound that falls under the category of quinoxalines . Quinoxalines are nitrogen-containing heterocyclic compounds with widespread occurrence in nature and many pharmaceutical and industrial applications .


Synthesis Analysis

Quinoxalines can be synthesized by adopting green chemistry principles . They are commonly prepared from α-keto carbonyl moieties and 1,2-diamines through twofold imine condensation . Another conventional route is to initiate self-condensation of α-amino ketones, often derived from phenacyl halides .


Molecular Structure Analysis

Quinoxalines are structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . They are also called 1,4-diazanapthalene,1, 4-naphthyridine, etc .


Chemical Reactions Analysis

Quinoxalines undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . They can also undergo intramolecular cyclization of N-substituted aromatic O-diamines .


Physical And Chemical Properties Analysis

Quinoxalines are white crystalline powders that occur widely in natural products and many pharmaceutical ingredients . They have diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .

Scientific Research Applications

Neuroprotective Agent

This compound has been studied for its neuroprotective properties. It’s part of a class of compounds that have shown effectiveness in the therapy of neurodegenerative disorders . The neuroprotective activity is particularly relevant in conditions such as demyelination, where it can help in preserving neural integrity.

Anticancer Activity

Quinoxaline derivatives, including our compound of interest, have been reported to exhibit anticancer activities. Specifically, they show promise against breast cancer under both hypoxic and normoxic conditions, which is crucial since the tumor microenvironment can significantly affect drug efficacy .

Anti-inflammatory and Analgesic

The anti-inflammatory and analgesic properties of quinoxaline derivatives make them potential candidates for the development of new pain management drugs. Their ability to modulate inflammatory pathways can lead to novel treatments for chronic inflammatory diseases .

Anticonvulsant Properties

These compounds are also being explored for their anticonvulsant effects, which could be beneficial in the treatment of epilepsy and other seizure-related disorders. The modulation of certain receptors by quinoxaline derivatives is key to their therapeutic potential in this field .

Antimicrobial and Antifungal

The structural framework of quinoxaline derivatives lends itself to antimicrobial and antifungal applications. Their mechanism of action often involves interfering with the replication or vital processes of microbes, making them effective against a range of bacterial and fungal pathogens .

Biotechnological Applications

Hydrazone-based coupling methods, which are related to the chemical structure of our compound, are used in medical biotechnology. They can be employed to couple drugs to target antibodies, which is a significant step in the development of targeted therapies .

Future Directions

Quinoxalines have a wide spectrum of biological importance and are a source of references for the further development of drug discovery . They have been studied as a core unit from the year 2002 to 2020, and various potent quinoxaline compounds have been analyzed in the literature . This paves the way for future research and development in this field.

properties

IUPAC Name

2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c14-7-8-11-13(18(5-6-19)12(8)15)17-10-4-2-1-3-9(10)16-11/h1-4,19H,5-6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKYYLCTLARRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CCO)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.